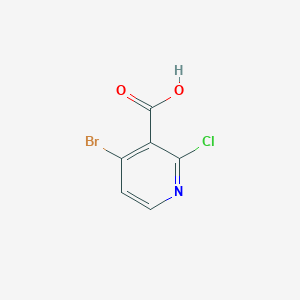
4-Bromo-2-chloronicotinic acid
Overview
Description
4-Bromo-2-chloronicotinic acid is a chemical compound with the molecular formula C6H3BrClNO2 . It has a molecular weight of 236.45 g/mol . The IUPAC name for this compound is 4-bromo-2-chloropyridine-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloronicotinic acid includes a pyridine ring substituted with a bromine atom at the 4th position and a chlorine atom at the 2nd position . The compound also contains a carboxylic acid group .Physical And Chemical Properties Analysis
4-Bromo-2-chloronicotinic acid has a molecular weight of 236.45 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 234.90357 g/mol . The topological polar surface area is 50.2 Ų .Scientific Research Applications
Biotransformation and Synthesis
A significant area of research involves the biotransformation of related nicotinic acid derivatives and their synthesis for further applications in pharmaceuticals and agrochemicals. For example, Rhodococcus erythropolis ZJB-09149 has been studied for its ability to transform 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, a key precursor in the synthesis of pesticides and medicines. This study highlights the potential of microbial strains in the biotransformation of nicotinic acid derivatives, which could be relevant for derivatives like 4-Bromo-2-chloronicotinic acid (Jin, Li, Liu, Zheng, & Shen, 2011).
Electrocatalytic Synthesis
Research into the electrocatalytic synthesis of nicotinic acid derivatives, such as 6-aminonicotinic acid from halogenated pyridines, provides insights into methodologies that could be applicable to 4-Bromo-2-chloronicotinic acid. The silver electrode has shown remarkable effects in the reduction of halogenated derivatives, indicating a potential pathway for synthesizing derivatives of 4-Bromo-2-chloronicotinic acid under mild conditions (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Enzymatic Production and Structural Engineering
The enzymatic production of 2-chloronicotinic acid, a structurally related compound, through amidase-catalyzed hydrolysis has been explored, revealing potential biocatalytic methods for producing nicotinic acid derivatives. The optimization of these processes through genetic and protein engineering, as in the case of an amidase from Pantoea sp., suggests a future direction for efficiently synthesizing 4-Bromo-2-chloronicotinic acid and its derivatives (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).
Molecular Structure and Vibrational Spectra Studies
Detailed studies on the molecular structure and vibrational spectra of chloronicotinic acids provide foundational knowledge for understanding the chemical properties of these compounds. Such studies, employing techniques like density functional theory and ab initio Hartree–Fock calculations, help in elucidating the electronic and structural characteristics that govern the reactivity and applications of these compounds (Karabacak, Cinar, & Kurt, 2008).
properties
IUPAC Name |
4-bromo-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSVIABMUKWVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloronicotinic acid | |
CAS RN |
1060805-68-6 | |
| Record name | 4-Bromo-2-chloronicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



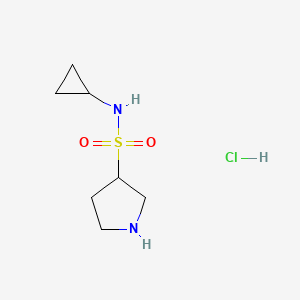
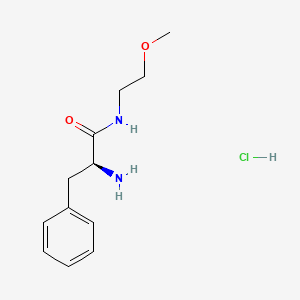

![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
![2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid hydrochloride](/img/structure/B1378862.png)
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
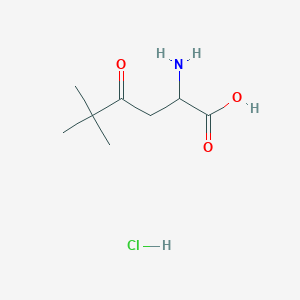
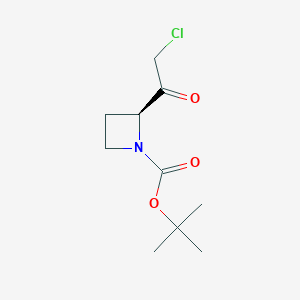
![9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1378868.png)

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)
![Tert-butyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate](/img/structure/B1378875.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)